molecular formula C13H15NO4 B094951 Z-Pro-OH CAS No. 114-11-4

Z-Pro-OH

Cat. No.: B094951
CAS No.: 114-11-4
M. Wt: 249.26 g/mol
InChI Key: JXGVXCZADZNAMJ-NSHDSACASA-N
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Description

L-Cbz-Proline, also known as N-benzyloxycarbonyl-L-proline, is a derivative of the amino acid proline. It is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal. The benzyloxycarbonyl (Cbz) group protects the amino group of proline, preventing unwanted reactions during peptide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cbz-Proline is typically synthesized by reacting L-proline with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature . The general reaction scheme is as follows:

L-Proline+Benzyl chloroformateL-Cbz-Proline+HCl\text{L-Proline} + \text{Benzyl chloroformate} \rightarrow \text{L-Cbz-Proline} + \text{HCl} L-Proline+Benzyl chloroformate→L-Cbz-Proline+HCl

Industrial Production Methods

Industrial production of L-Cbz-Proline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

L-Cbz-Proline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.

    Nucleophilic Substitution: Ammonia, primary or secondary amines, alcohols, in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrogenation: L-Proline.

    Nucleophilic Substitution: Various substituted proline derivatives.

    Oxidation: Hydroxyproline.

    Reduction: Prolinamide.

Scientific Research Applications

Mechanism of Action

L-Cbz-Proline exerts its effects primarily through the protection of the amino group in peptide synthesis. The Cbz group prevents unwanted side reactions by blocking the nucleophilic activity of the amino group. In enzyme inhibition studies, L-Cbz-Proline binds to the active site of prolidase, preventing the enzyme from cleaving dipeptides .

Comparison with Similar Compounds

L-Cbz-Proline is unique due to its stability and ease of removal compared to other protecting groups. Similar compounds include:

    N-Boc-Proline: Uses the t-butoxycarbonyl (Boc) group as a protecting group.

    N-Fmoc-Proline: Uses the fluorenylmethyloxycarbonyl (Fmoc) group.

    N-Alloc-Proline: Uses the allyloxycarbonyl (Alloc) group.

L-Cbz-Proline stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150856
Record name Carbobenzoxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148-11-4
Record name Benzyloxycarbonyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbobenzoxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOBENZYLOXY)-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
Name
pyrrolidine-2-carboxylic acid
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.6 g
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reactant
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Quantity
20 mL
Type
solvent
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2.02 g
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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